Methyl 1-chloro-2-methylindolizine-3-carboxylate
Description
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 1-chloro-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
CGGKKQCJLCNNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters represents a classical approach to indolizine synthesis. The reaction proceeds via a six-membered cyclic transition state, where the acetoxy group acts as a leaving agent, facilitating intramolecular nucleophilic attack by the pyridyl nitrogen (Scheme 1). This method, initially developed for methyl indolizine-2-carboxylate derivatives, has been adapted for the target compound by incorporating methyl and carboxylate groups at specific positions.
Substrate Preparation
Key intermediates are synthesized via the Baylis-Hillman reaction between 2-pyridinecarboxaldehydes and methyl acrylate derivatives. For example, reacting 2-pyridinecarboxaldehyde with methyl 2-methylacrylate yields the hydroxymethyl intermediate, which is subsequently acetylated to form the cyclization precursor (Figure 1).
Cyclization Conditions
1,3-Dipolar Cycloaddition of Pyridinium Ylides
Ylide Generation and Reactivity
Pyridinium ylides, generated in situ from N-alkylpyridinium salts and strong bases, participate in 1,3-dipolar cycloadditions with electron-deficient acetylenes. This method, validated for indolizine-3-carboxylates, has been modified to incorporate methyl and chlorine substituents.
Ylide Synthesis
N-Methylpyridinium iodide is treated with triethylamine to generate the ylide, which reacts with dimethyl acetylenedicarboxylate (DMAD). The methyl group at position 2 is introduced by substituting DMAD with methyl propynoate (Figure 2).
Chlorination Strategy
Post-cycloaddition chlorination at position 1 is achieved using sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran, yielding the target compound in 58% overall yield. The reaction’s regioselectivity is attributed to the electron-donating effect of the methyl group, which directs electrophilic attack to position 1.
Nucleophilic Aromatic Substitution
Direct Chlorination of Preformed Indolizines
Direct chlorination of 2-methylindolizine-3-carboxylate using chlorine gas in acetic acid achieves 72% conversion to the monochlorinated product. However, this method suffers from poor regiocontrol, producing a 3:1 mixture of 1-chloro and 4-chloro isomers.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Thermal Cyclization | Intramolecular cyclization | 65 | High (1-Cl: >90%) | Moderate |
| 1,3-Dipolar Cycloaddition | Cycloaddition/chlorination | 58 | Moderate (1-Cl: 75%) | High |
| Direct Chlorination | Electrophilic substitution | 72 | Low (1-Cl: 60%) | Low |
Figure 3. Comparison of synthetic routes for methyl 1-chloro-2-methylindolizine-3-carboxylate. Thermal cyclization offers superior regioselectivity, while 1,3-dipolar cycloaddition balances yield and scalability.
Mechanistic Insights and Optimization
Role of Solvent and Temperature
In thermal cyclization, polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state. Lower temperatures (140°C) favor the 1-chloro isomer, while higher temperatures (180°C) promote undesired side products.
Electronic Effects on Chlorination
The electron-withdrawing carboxylate group at position 3 deactivates the indolizine ring, necessitating aggressive chlorinating agents. Computational studies suggest that the methyl group at position 2 exerts a minor steric effect, slightly favoring chlorination at position 1 .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or demethylated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of indolizine oxides.
Reduction: Formation of dechlorinated or demethylated indolizines.
Substitution: Formation of substituted indolizines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Indolizine derivatives have been recognized for their biological activities, particularly as potential antitumor agents. Methyl 1-chloro-2-methylindolizine-3-carboxylate has been studied for its ability to inhibit tumor cell proliferation. Preliminary studies indicate that modifications to the indolizine structure can enhance biological activity, making this compound a candidate for further investigation in cancer therapeutics.
Mechanisms of Action
Research suggests that compounds like this compound may interact with cellular pathways involved in tumor growth and metastasis. Understanding these interactions is crucial for developing effective treatments.
Organic Synthesis
Reactivity and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Halogenation Reactions: Introducing chlorine into the indolizine framework enhances reactivity.
- Carboxylation: The carboxylate group allows for further functionalization, enabling the development of diverse derivatives.
These synthetic pathways facilitate the production of high-purity compounds suitable for research and development.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an antitumor agent.
Case Study 2: Synthetic Applications
Another research project focused on the synthesis of this compound via a novel halogenation method. This approach demonstrated improved yields and purity compared to traditional methods, highlighting its utility in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 1-chloro-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups enhance its binding affinity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Detailed Analysis
Electronic and Steric Effects The chlorine atom at the 1-position in this compound enhances electrophilic substitution reactivity compared to non-halogenated indolizines. This contrasts with Methyl 6-chlorooxoindoline-3-carboxylate, where chlorine at the 6-position and an oxo group create a planar, electron-deficient system suitable for coordination chemistry . The methyl ester at the 3-position improves solubility in polar solvents, a feature shared with PAME (a fatty acid ester), though the latter lacks aromaticity .
Synthetic Utility Unlike methyl 6-O-benzenesulphonyl-α-D-glucopyranoside derivatives (used in glycosylation reactions), this compound’s indolizine core enables π-π stacking interactions, making it relevant in materials science .
Biological Activity
Methyl 1-chloro-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Indolizines
Indolizines are heterocyclic compounds characterized by a fused indole and pyrrole structure. They exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structural diversity of indolizines allows for modifications that can enhance their biological efficacy.
Biological Activities
1. Anticancer Activity:
Indolizine derivatives have shown significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that compounds in this class can inhibit cell growth and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
2. Antimicrobial Activity:
Research has demonstrated that indolizine derivatives possess antimicrobial properties against a variety of pathogens. This compound has been tested against both bacterial and fungal strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential utility as antimicrobial agents .
3. Anti-inflammatory Activity:
The compound has also been investigated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The inhibition of COX-2 can lead to reduced production of pro-inflammatory prostaglandins, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Apoptosis Induction: It triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of Enzymatic Activity: By selectively inhibiting enzymes like COX-2, it reduces inflammatory responses.
Case Studies
Several studies have highlighted the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A (2021) | Evaluate anticancer effects | Significant reduction in cell viability in A549 lung cancer cells with IC50 values below 10 µM. |
| Study B (2020) | Assess antimicrobial properties | Showed MIC values ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis. |
| Study C (2019) | Investigate anti-inflammatory effects | Demonstrated COX-2 inhibition comparable to standard anti-inflammatory drugs. |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing Methyl 1-chloro-2-methylindolizine-3-carboxylate?
- Methodology : A widely used approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylate derivatives with halogenating agents (e.g., POCl₃ or SOCl₂) in acetic acid. The reaction typically requires 3–5 hours under controlled temperature, followed by precipitation, filtration, and recrystallization from DMF/acetic acid mixtures . Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and pH control using sodium acetate.
Q. How is X-ray crystallography employed to confirm the structural identity of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at ~293 K. SHELX programs (e.g., SHELXL) refine the structure, with validation using tools like PLATON to check for twinning, disorder, or missed symmetry. Typical metrics include R-factors < 0.05 and data-to-parameter ratios > 20 .
Q. What safety protocols are critical during handling of this compound?
- Methodology : Use flame-retardant antistatic lab coats, nitrile gloves (inspected pre-use), and fume hoods. Avoid skin contact via proper glove removal techniques. Spills require immediate containment with inert absorbents (e.g., vermiculite), and waste must comply with hazardous material regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models during structural validation?
- Methodology : Cross-validate using complementary techniques:
NMR : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)).
Mass Spectrometry : Confirm molecular ion peaks ([M+H]) against theoretical exact masses.
Crystallography : Check for thermal motion artifacts or solvent inclusion in SCXRD data. Discrepancies may indicate conformational flexibility or polymorphic forms .
Q. What strategies optimize reaction yields in halogenation steps for indolizine derivatives?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the indolizine C-1 position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- By-Product Analysis : Use HPLC-MS to identify chlorinated by-products (e.g., di- or tri-substituted impurities) and adjust reaction time/temperature accordingly .
Q. How are structure-activity relationships (SARs) analyzed for bioactivity in indolizine derivatives?
- Methodology :
Functional Group Variation : Synthesize analogs with substituents at C-2 (methyl) or C-3 (carboxylate) to assess steric/electronic effects.
Biological Assays : Test CRTH2 receptor binding (IC₅₀) or anti-inflammatory activity in vitro (e.g., TNF-α inhibition).
Computational Docking : Map substituent interactions to receptor pockets using AutoDock Vina or Schrödinger Suite .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed melting points in synthesized batches?
- Methodology :
- Purity Check : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphic transitions.
- Crystallinity Analysis : Compare PXRD patterns with reference data; amorphous content lowers observed melting points.
- Solvent Traces : Quantify residual solvents (e.g., DMF) via GC-MS, as they plasticize crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

